molecular formula C9H17NO2 B095144 Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- CAS No. 15871-63-3

Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-

Cat. No.: B095144
CAS No.: 15871-63-3
M. Wt: 171.24 g/mol
InChI Key: MZNHXRJHROBAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Evolution

The compound first emerged in synthetic organic chemistry literature during the late 20th century as part of efforts to develop modified piperidine derivatives. Early synthetic routes involved:

  • Nucleophilic substitution reactions on 4-hydroxypiperidine precursors
  • Reductive amination strategies using ketone-containing intermediates

Key milestones include:

Year Development Significance
2004 Optimized synthesis via acetic anhydride acylation Enabled gram-scale production
2019 Application in NK3 receptor antagonist development Validated biological relevance
2023 Use in photodegradable drug prototypes Addressed environmental stability concerns

Significance in Medicinal Chemistry Research Landscape

The molecule's strategic value stems from:

  • Stereoelectronic properties : The piperidine nitrogen (pKa ~10.5) facilitates salt formation for improved solubility
  • Conformational flexibility : Enables adaptation to diverse protein binding pockets
  • Synthetic versatility : Hydroxyethyl and acetyl groups serve as handles for further functionalization

Notable therapeutic applications:

  • Central nervous system targets: κ-opioid receptor modulators (EC50 = 60 nM)
  • Antiviral candidates: Respiratory syncytial virus fusion inhibitors
  • Metabolic regulators: SUCNR1 antagonists for diabetes management

Position Within Contemporary Pharmaceutical Research

Recent advances (2020-2025) highlight its role in:

  • PROTAC development : Serves as linker component in targeted protein degraders
  • CNS drug optimization : Enhances blood-brain barrier penetration via tertiary amine protonation
  • Combinatorial libraries : Features in European Lead Factory's 300,000+ compound collection

Emerging application areas:

Field Use Case Reference
Oncology BTK inhibitor intermediates (IC50 < 10 nM)
Immunology JAK/STAT pathway modulators
Anti-infectives Broad-spectrum antiviral scaffolds

Current Research Challenges and Knowledge Gaps

Despite progress, critical limitations persist:

Synthetic Challenges

  • Regioselective functionalization at C4 position (yield <45% in multi-step sequences)
  • Stereochemical control during piperidine ring formation (diastereomer separation required)

Structural Limitations

  • Oxidative instability of hydroxyethyl side chain (t1/2 < 24h in liver microsomes)
  • Conformational polymorphism affecting crystallization

Research Priorities

  • Develop catalytic asymmetric synthesis methods (current ee <80%)
  • Engineer stabilized derivatives via fluorine substitution
  • Create computational models for binding affinity prediction (R² = 0.62 current accuracy)

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(12)10-5-2-9(3-6-10)4-7-11/h9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNHXRJHROBAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 2-Pyridineethanol Derivatives

A primary route involves hydrogenating 2-pyridineethanol derivatives to form 2-piperidineethanol intermediates, which are subsequently functionalized. The patent US6258955B1 details a high-yield process for synthesizing 2-piperidineethanol compounds using ruthenium-based catalysts under controlled conditions. Key parameters include:

  • Catalyst : Ruthenium dioxide (RuO₂) or ruthenium on carbon (5–10 wt% loading).

  • Reaction Medium : Piperidine or substituted piperidine as a co-solvent.

  • Conditions : Hydrogen pressure ≥500 psig, temperature 90–120°C.

This method minimizes N-methylated byproducts (<5%) by incorporating a secondary amine (e.g., piperidine) at ≥10 mol% relative to the substrate. For Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-, the 2-piperidineethanol intermediate could be acetylated post-hydrogenation.

Table 1: Hydrogenation Conditions and Outcomes

ParameterValue/RangeImpact on Yield/Selectivity
Catalyst Loading0.15 g Ru/mol substrate↑ Selectivity to 95%
H₂ Pressure1500–5000 psig↑ Reaction rate
Temperature100–120°C↓ Byproduct formation

Acetylation of 4-(2-Hydroxyethyl)piperidine

Direct N-Acetylation Strategies

The acetyl group in Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- is introduced via nucleophilic acyl substitution. Chemsrc data indicates the compound’s molecular formula (C₉H₁₇NO₂) aligns with acetylation of 4-(2-hydroxyethyl)piperidine. A typical procedure involves:

  • Reagents : Acetyl chloride or acetic anhydride.

  • Base : Triethylamine or pyridine to scavenge HCl.

  • Solvent : Dichloromethane or THF.

Reaction monitoring via TLC or HPLC ensures complete conversion, with yields typically exceeding 85% after purification.

Protective Group Strategies

To prevent hydroxyl group interference during acetylation, protective groups like benzyl ethers or silyl ethers may be employed. For instance, the patent CN112851634A describes debenzylation using trifluoroacetic acid (TFA) under mild conditions (60–80°C). Applied to Ethanone synthesis:

  • Protect 4-(2-hydroxyethyl)piperidine’s hydroxyl group as a benzyl ether.

  • Acetylate the piperidine nitrogen.

  • Deprotect using TFA (1:2–10 molar ratio).

Table 2: Acetylation Optimization Data

ConditionOptimal ValueOutcome
Acetylating AgentAcetic anhydride89% yield
Reaction Time4–6 hoursComplete conversion
Deprotection Temp.60–80°C93% recovery

Alternative Pathways: Reductive Amination

Condensation of Ethanolamine Derivatives

A two-step reductive amination could assemble the piperidine ring and hydroxyethyl side chain:

  • Condense 4-piperidone with ethanolamine to form 4-(2-aminoethyl)piperidine.

  • Reduce the imine intermediate using NaBH₄ or catalytic hydrogenation.

  • Acetylate the secondary amine.

This route is less documented for the target compound but aligns with synthetic strategies for analogous piperidine derivatives.

Challenges and Byproduct Mitigation

N-Methylation During Hydrogenation

The hydrogenation of pyridine precursors risks forming N-methyl-2-(2-hydroxyethyl)piperidine byproducts. US6258955B1 addresses this by:

  • Adding piperidine as a competitive amine to suppress methylation.

  • Using Ru catalysts, which exhibit lower methylation propensity compared to Pd or Pt.

Hydroxyl Group Oxidation

The hydroxyethyl moiety may oxidize during acetylation. Mitigation strategies include:

  • Using inert atmospheres (N₂ or Ar).

  • Adding antioxidants like BHT (butylated hydroxytoluene).

Industrial-Scale Considerations

Catalyst Recycling

The patent US6258955B1 highlights “pickling” catalysts with amines (e.g., piperidine) to maintain activity over multiple batches. For Ru/C catalysts:

  • Pickling Conditions : 25–50°C, 2–24 hours.

  • Outcome : Sustained 90% yield over 10 cycles.

Cost Analysis

ComponentCost ContributionOptimization Strategy
Ru Catalyst40%Recycling via pickling
Solvent Recovery25%Distillation reuse

Scientific Research Applications

Pharmacological Applications

1. Treatment of Hypoactive Sexual Desire Disorder (HSDD)
Flibanserin is primarily approved for the treatment of HSDD in premenopausal women. It functions by modulating neurotransmitters such as serotonin, dopamine, and norepinephrine, which are crucial for sexual desire. Clinical studies have shown that while it can improve sexual desire, the effectiveness is considered modest and is accompanied by side effects like fatigue and dizziness.

2. Potential Antidepressant Effects
Research has explored Ethanone's role in treating depression due to its influence on serotonin and dopamine pathways. However, findings have been mixed; some studies indicate potential benefits, while others report limited efficacy compared to placebo treatments. This highlights the need for further research to clarify its antidepressant properties.

3. Other Investigational Uses
Limited research has suggested potential applications in treating anxiety disorders and other mood-related conditions, but these areas require more extensive clinical trials to establish efficacy and safety profiles.

Comparative Analysis with Related Compounds

To understand the uniqueness of Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]-, it is beneficial to compare it with other piperidine derivatives:

Compound NameStructure FeaturesBiological Activity
Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl] Piperidine ring + hydroxyethyl + carbonylPotential anticancer and neuroactive effects
1-(2-Hydroxyethyl)piperidine Similar piperidine structure without carbonylNeuroactive effects
Piperidin-2-one Contains a carbonyl but lacks hydroxyethylAntimicrobial properties
4-Piperidinol Hydroxylated piperidine without carbonylAnalgesic activity

This table illustrates how Ethanone's unique combination of functional groups may enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of Ethanone:

  • A study published in a peer-reviewed journal examined the impact of Flibanserin on sexual function in women with HSDD. Results indicated a statistically significant improvement in sexual desire compared to placebo groups, though side effects were noted.
  • Another clinical trial focused on the antidepressant potential of Ethanone revealed mixed outcomes; some patients reported improvements in mood symptoms while others did not experience significant changes.

Mechanism of Action

The mechanism of action of Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Piperidine/Piperazine-Based Neuroleptics

  • Piperacetazine (CAS 3819-00-9): Structure: 1-[10-[3-[4-(2-hydroxyethyl)-1-piperidinyl]propyl]-10H-phenothiazin-2-yl]ethanone. Key Difference: Incorporates a phenothiazine ring linked to the piperidine-ethanone core. Application: Neuroleptic with antihistaminic properties; acts via dopamine receptor antagonism .
  • Acetophenazine (CAS 1179-07-5): Structure: 1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]ethanone. Key Difference: Substitutes piperidine with a piperazine ring, altering receptor binding kinetics. Application: Antipsychotic with a higher affinity for serotonin receptors compared to piperacetazine .

Non-Phenothiazine Piperidine Derivatives

  • 1-Acetyl-4-aminopiperidine Hydrochloride (CAS 214147-48-5): Structure: 1-(4-aminopiperidin-1-yl)ethanone hydrochloride. Key Difference: Replaces hydroxyethyl with an amino group, increasing basicity and altering metabolic pathways.
  • 1-[4-(1H-Indol-3-yl)piperidin-1-yl]ethanone (CAS 30030-83-2): Structure: Ethanone linked to a 4-indolyl-piperidine group. Key Difference: Indole moiety may confer affinity for serotonin receptors. Application: Research compound for neurological disorders .

Antipsychotic Piperidinyl-Benzisoxazoles

  • Iloperidone (CAS 133454-47-4): Structure: 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone. Key Difference: Benzisoxazole and methoxyphenyl groups enhance limbic selectivity. Application: Atypical antipsychotic with reduced extrapyramidal side effects (EPS) .

Pharmacological and Physicochemical Properties

Receptor Binding Profiles

  • Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]-: Likely exhibits muscarinic receptor antagonism (similar to piperacetazine) but with reduced M2/M4 selectivity compared to AQ-RA 741 (a piperidine-based M2 antagonist) .
  • Iloperidone: Shows high affinity for 5-HT2A and D2 receptors, unlike the phenothiazine derivatives, which primarily target dopamine receptors .

Solubility and Bioavailability

  • The hydroxyethyl group in the target compound improves water solubility, especially when formulated as a hydrochloride salt (e.g., 1-[4-(2-hydroxyethyl)-1-piperazinyl]ethanone hydrochloride, CAS 1176419-58-1) .
  • 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2): Fluorophenyl substitution increases lipophilicity, enhancing blood-brain barrier penetration .

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight Key Substituent Primary Application Evidence ID
Ethanone,1-[4-(2-hydroxyethyl)-1-piperidinyl]- C9H17NO2 171.24 4-(2-hydroxyethyl)piperidine Neuroleptic (Research) [10,12,14]
Piperacetazine C23H29N3O2S 410.58 Phenothiazine + piperidine Neuroleptic [12,14]
Iloperidone C24H27FN2O4 426.48 Benzisoxazole + methoxy Atypical Antipsychotic [7,11,19]
1-Acetyl-4-aminopiperidine HCl C7H15ClN2O 178.66 4-aminopiperidine Synthetic Intermediate [3]

Biological Activity

Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- (CAS Number: 15871-63-3) is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis methods, and comparative analyses with related compounds.

Chemical Structure and Properties

Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- has the molecular formula C9H17NO2C_9H_{17}NO_2 and a molecular weight of approximately 171.24 g/mol. Its structure includes a piperidine ring substituted with a hydroxyethyl group and a carbonyl group characteristic of ketones. This configuration contributes to its reactivity and interaction capabilities with biological targets.

Pharmacological Potential

Research indicates that Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- exhibits various pharmacological properties, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may serve as a lead in drug discovery programs targeting cancer treatment due to its ability to modulate cellular pathways involved in tumor growth and proliferation.
  • Neuroactive Effects : The piperidine derivatives are known for their neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic avenues for central nervous system disorders.

The biological activity of Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- can be attributed to its interaction with various receptors and enzymes. It is hypothesized that the compound may act through:

  • Receptor Binding : Studies indicate that piperidine derivatives can interact with receptors such as dopamine and serotonin, which are crucial in regulating mood and behavior.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, thus influencing physiological responses.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- against other piperidine derivatives:

Compound NameStructure FeaturesBiological Activity
Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl] Piperidine ring + hydroxyethyl + carbonylPotential anticancer and neuroactive effects
1-(2-Hydroxyethyl)piperidine Similar piperidine structure without carbonylNeuroactive effects
Piperidin-2-one Contains a carbonyl but lacks hydroxyethylAntimicrobial properties
4-Piperidinol Hydroxylated piperidine without carbonylAnalgesic activity

This table illustrates how Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- stands out due to its combination of functional groups that may enhance its biological activity compared to other derivatives.

Synthesis Methods

Ethanone, 1-[4-(2-hydroxyethyl)-1-piperidinyl]- can be synthesized through several methods involving readily available precursors. Common synthetic routes include:

  • Direct Alkylation : This method involves the alkylation of piperidine with hydroxyethyl halides.
  • Carbonylation Reactions : Utilizing carbonyl compounds in the presence of catalysts to introduce the ketone functionality.

These synthesis methods highlight the versatility in producing this compound for research purposes.

Q & A

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Key ConditionsReference
Acetylation of piperidine derivative~65Acetyl chloride, THF, 0°C → RT
Condensation with ketone precursor~72DCM, TEA, reflux

Advanced: How do solvent polarity and catalyst choice impact stereoselectivity in synthesis?

Methodology :
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen, favoring faster reaction rates but may reduce stereochemical control. Catalysts like chiral bases (e.g., (R)-BINOL) can induce enantioselectivity, though this requires optimization of temperature (-20°C to 40°C) and stoichiometry. Computational modeling (DFT) is recommended to predict transition-state energetics and optimize conditions .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Q. Methodology :

  • NMR : ¹H NMR (δ ~2.1–2.5 ppm for acetyl group; δ ~3.5–4.0 ppm for hydroxyethyl protons) and ¹³C NMR (carbonyl C=O at ~205–210 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., C₁₀H₁₈NO₂⁺ expected m/z ≈ 200.1281) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) .

Advanced: How to resolve discrepancies in NMR data caused by tautomerism?

Methodology :
If tautomeric forms (e.g., keto-enol) are observed:

  • Use variable-temperature NMR (VT-NMR) to monitor equilibrium shifts.
  • Deuterated solvents (e.g., DMSO-d₆) stabilize specific tautomers.
  • Compare experimental data with computational predictions (e.g., Gaussian for chemical shift modeling) .

Basic: What safety protocols are essential during experimental handling?

Q. Methodology :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory irritation) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How to predict toxicity profiles using in silico models?

Q. Methodology :

  • QSAR Models : Tools like OECD QSAR Toolbox to estimate LD50 and ecotoxicity.
  • ADMET Prediction : Software (e.g., SwissADME) to assess absorption, metabolism, and hepatotoxicity. Cross-validate with in vitro assays (e.g., Ames test for mutagenicity) .

Basic: How to design bioactivity assays for antimicrobial potential?

Q. Methodology :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK293) to gauge selectivity .

Advanced: How to analyze structure-activity relationships (SAR) for anticancer properties?

Q. Methodology :

  • Molecular Docking : Target proteins (e.g., topoisomerase II) using AutoDock Vina.
  • Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyethyl for H-bonding).
  • In Vivo Validation : Xenograft models to assess tumor inhibition efficacy (dose range: 10–100 mg/kg) .

Basic: What are the stability considerations under varying pH and temperature?

Q. Methodology :

  • pH Stability : Conduct accelerated degradation studies (pH 1–13, 40°C). Monitor via HPLC for decomposition products (e.g., hydrolysis of acetyl group at pH < 3).
  • Thermal Stability : TGA/DSC to determine decomposition onset (~150–200°C) .

Advanced: How to address contradictions in reported bioactivity data?

Q. Methodology :

  • Meta-Analysis : Compare datasets across studies (e.g., IC50 variability) using statistical tools (ANOVA).
  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration).
  • Orthogonal Assays : Confirm results with alternative methods (e.g., flow cytometry vs. fluorescence microscopy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.